Antiquorin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antiquorin is a natural product found in Euphorbia fischeriana, Euphorbia antiquorum, and Euphorbia neriifolia with data available.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms of Action

Antiquorin is characterized as a glycoprotein with significant platelet-aggregating activities. Its mechanism involves the modulation of blood coagulation pathways, specifically targeting the intrinsic and common pathways of the coagulation cascade. Key studies have demonstrated that this compound enhances platelet aggregation through the activation of protease-activated receptor 1 (PAR1) and subsequent signaling pathways involving phospholipase A2 (cPLA2), Akt, and P38 MAPK .

Wound Healing

Research indicates that this compound plays a significant role in wound healing. In animal models, it has been shown to alleviate bleeding and enhance excision wound healing. The pharmacological inhibition of PAR1 has been linked to reduced this compound-induced phosphorylation in human platelets, suggesting that targeting this pathway could be beneficial in managing bleeding disorders .

Hemostasis in Surgical Procedures

This compound's ability to promote platelet aggregation makes it a candidate for use in surgical settings where rapid hemostasis is required. Its application could potentially reduce the need for transfusions during surgeries by enhancing the body's natural clotting mechanisms.

Efficacy in Animal Models

In a study conducted on mice, this compound was administered to evaluate its effects on bleeding time and wound healing. Results showed a significant reduction in bleeding time compared to control groups, indicating its potential as a therapeutic agent in managing hemorrhagic conditions .

Clinical Implications

While most studies have focused on preclinical models, the implications for human medicine are promising. The modulation of coagulation pathways by this compound suggests potential applications in treating conditions such as hemophilia or other bleeding disorders where traditional therapies may be insufficient.

Future Directions and Research Opportunities

The exploration of this compound's full potential is still in its infancy. Future research should focus on:

- Clinical Trials: Conducting human clinical trials to assess safety and efficacy.

- Mechanistic Studies: Further elucidating the molecular mechanisms through which this compound operates.

- Formulation Development: Developing formulations that can effectively deliver this compound in clinical settings.

Análisis De Reacciones Químicas

Enzymatic Activity in Blood Coagulation

Antiquorin (Aqn) interferes with the intrinsic and common pathways of the blood coagulation cascade. Key reactions include:

-

Factor VIII Bypass : Aqn directly activates Factor X, bypassing the need for Factor VIII in the coagulation cascade .

-

Thrombin-Like Activity : Aqn cleaves fibrinogen to fibrin, mimicking thrombin’s enzymatic function but with distinct kinetics .

Table 1: Coagulation Pathway Modulation by this compound

| Pathway | Target Factor | Effect | Mechanism |

|---|---|---|---|

| Intrinsic | Factor VIII | Bypassed | Direct Factor X activation |

| Common | Fibrinogen | Cleaved to fibrin | Thrombin-like proteolysis |

Platelet Aggregation via PAR1 Signaling

Aqn induces platelet aggregation through the protease-activated receptor 1 (PAR1) . Key steps include:

-

PAR1 Cleavage : Aqn cleaves PAR1’s extracellular domain, exposing a tethered ligand that activates the receptor .

-

Downstream Phosphorylation :

Table 2: Inhibitor Studies on Aqn-Induced Platelet Aggregation

| Inhibitor Target | Compound | Inhibition (%) | Effect on Phosphorylation |

|---|---|---|---|

| PAR1 | SCH79797 | 98 ± 2 | Blocks Akt, p38, cPLA2 |

| PI3K | LY294002 | 92 ± 3 | Suppresses Akt |

| p38 | SB203580 | 85 ± 4 | Inhibits p38 MAPK |

Interaction with Cytosolic Phospholipase A2 (cPLA2)

Aqn activates cPLA2 via phosphorylation at Ser505, releasing arachidonic acid and amplifying platelet aggregation through thromboxane A2 synthesis .

Reaction Pathway:

Aqn→PAR1 Activation→cPLA2 Phosphorylation→Arachidonic Acid Release→Thromboxane A2 Synthesis

Wound Healing Modulation

Aqn accelerates excision wound healing in murine models by:

-

Reducing bleeding time via enhanced fibrin clot stability.

Structural and Kinetic Insights

Propiedades

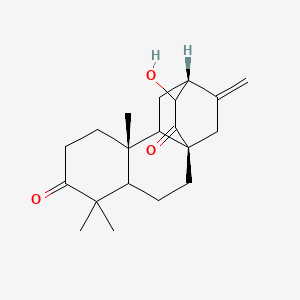

Fórmula molecular |

C20H28O3 |

|---|---|

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

(1R,9S,12R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |

InChI |

InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13?,14?,16?,19+,20-/m1/s1 |

Clave InChI |

UQKJSKXVMBIKGF-ZSWWFFRDSA-N |

SMILES |

CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |

SMILES isomérico |

C[C@]12CCC(=O)C(C1CC[C@@]34C2C[C@@H](C(C3=O)O)C(=C)C4)(C)C |

SMILES canónico |

CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.